1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde
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Overview
Description
1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C12H20O. It is characterized by a cyclohexane ring substituted with a 3-methylbut-2-en-1-yl group and an aldehyde functional group. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexanone with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylic position of the 3-methylbut-2-en-1-yl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Allylic bromination using N-bromosuccinimide (NBS) followed by nucleophilic substitution.
Major Products:
Oxidation: 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carboxylic acid.
Reduction: 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s lipophilic nature allows it to interact with cell membranes, affecting membrane fluidity and signaling pathways .
Comparison with Similar Compounds
1-Cyclohexene, 1,3,3-trimethyl-2-(1-methylbut-1-en-3-on-1-yl): Similar in structure but contains a ketone group instead of an aldehyde.
5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-indole-3-carbaldehyde: Contains an indole ring and a bromine substituent, offering different chemical properties.
Uniqueness: 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde is unique due to its combination of a cyclohexane ring, an allylic substituent, and an aldehyde functional group.
Properties
Molecular Formula |
C12H20O |
---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-(3-methylbut-2-enyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-11(2)6-9-12(10-13)7-4-3-5-8-12/h6,10H,3-5,7-9H2,1-2H3 |
InChI Key |
KZDVUTCFGKBKLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1(CCCCC1)C=O)C |
Origin of Product |
United States |
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